An In-depth Technical Guide to Dasatinib Carbaldehyde: Structure, Properties, and Application in Targeted Protein Degradation
An In-depth Technical Guide to Dasatinib Carbaldehyde: Structure, Properties, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dasatinib carbaldehyde, a key chemical entity in the development of novel therapeutics based on targeted protein degradation. This document details its chemical structure, physicochemical properties, and its role as a potent warhead in the design of Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).
Chemical Structure and Properties
Dasatinib carbaldehyde, systematically named N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is a derivative of the well-known tyrosine kinase inhibitor, Dasatinib. The key structural feature is the presence of a carbaldehyde group on the piperazine (B1678402) ring, which serves as a reactive handle for conjugation to linker molecules in the synthesis of PROTACs and SNIPERs.
Chemical Structure:
Physicochemical Properties of Dasatinib Carbaldehyde
The following table summarizes the known and predicted physicochemical properties of Dasatinib carbaldehyde. It is important to note that some of these properties are predicted and should be confirmed experimentally.
| Property | Value | Source |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | [1] |
| Synonyms | BMS-354825 carbaldehyde, PROTAC ABL binding moiety 4 | [1] |
| CAS Number | 2112837-79-1 | [1] |
| Molecular Formula | C21H22ClN7O2S | [1] |
| Molecular Weight | 471.96 g/mol | [1] |
| Exact Mass | 471.1244 | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [1] |
| Relative Density (Predicted) | 1.484 g/cm³ | [2] |
| Elemental Analysis | C, 53.44%; H, 4.70%; Cl, 7.51%; N, 20.77%; O, 6.78%; S, 6.79% | [1] |
Synthesis of Dasatinib Carbaldehyde
Proposed Synthetic Route:
A potential synthetic strategy would involve the synthesis of the core Dasatinib structure, followed by a formylation step. A key intermediate would be N-(2-chloro-6-methylphenyl)-2-((6-(piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. This intermediate could then be formylated to yield Dasatinib carbaldehyde.
Key Reaction Steps:
-
Synthesis of the thiazole (B1198619) carboxamide core: This can be achieved through the reaction of 2-aminothiazole-5-carboxylic acid with 2-chloro-6-methylaniline.[3][4][5]
-
Coupling with the pyrimidine (B1678525) moiety: The thiazole intermediate is then coupled with a di-substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine.
-
Introduction of the piperazine ring: The remaining chloro-substituent on the pyrimidine ring is displaced by piperazine.
-
Formylation of the piperazine ring: The secondary amine of the piperazine ring is then formylated to introduce the carbaldehyde group. This can be achieved using a variety of formylating agents, such as formic acid or a Vilsmeier-Haack reagent.
Biological Activity and Mechanism of Action
Dasatinib carbaldehyde serves as the "warhead" component of heterobifunctional molecules known as PROTACs and SNIPERs.[6][7] These molecules are designed to induce the degradation of specific target proteins within the cell.
In the context of cancer therapy, Dasatinib carbaldehyde is utilized to target the oncogenic BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML).[7][8] The Dasatinib moiety of the PROTAC/SNIPER binds with high affinity to the ATP-binding site of the ABL kinase domain of BCR-ABL.[8]
The other end of the PROTAC/SNIPER molecule is conjugated to a ligand that recruits an E3 ubiquitin ligase. In the case of SNIPERs developed by Shibata et al., a derivative of LCL161 is used to recruit Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1 and XIAP, which function as E3 ligases.[8][9]
The formation of a ternary complex between BCR-ABL, the SNIPER molecule, and the E3 ligase leads to the ubiquitination of BCR-ABL. This polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the BCR-ABL protein.[10][11]
Signaling Pathway
The degradation of the BCR-ABL protein by a Dasatinib carbaldehyde-containing SNIPER effectively shuts down the downstream signaling pathways that are constitutively activated by this oncogenic kinase. This includes the inhibition of phosphorylation of key signaling proteins such as STAT5 and CrkL, which are crucial for the proliferation and survival of CML cells.[8][10]
References
- 1. medkoo.com [medkoo.com]
- 2. Dasatinib carbaldehyde | Ligands for PROTAC | TargetMol [targetmol.com]
- 3. CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Google Patents [patents.google.com]
- 4. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 6. Dasatinib carbaldehyde | CAS#:2112837-79-1 | Chemsrc [chemsrc.com]
- 7. Targeting BCR-ABL Protein Degradation: Conjugation of ABL Kinase Inhibitors and IAP Ligands for CML Therapy [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
